4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Overview
Description
4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with the molecular formula C20H19N3O4S This compound is characterized by the presence of a nitro group, a sulfamoyl group, and a benzamide moiety
Preparation Methods
The synthesis of 4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: Formation of the benzamide moiety by reacting an amine with a carboxylic acid derivative.
Sulfamoylation: Introduction of the sulfamoyl group through the reaction of an amine with a sulfonyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfamoyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar compounds include:
4-nitro-N-(2-phenylethyl)benzamide: Lacks the sulfamoyl group, which may affect its solubility and biological activity.
4-methyl-3-nitro-N-(2-phenylethyl)benzamide: Contains a methyl group instead of a sulfamoyl group, altering its chemical properties.
4-nitro-N-(2-thiazolyl)benzamide: Features a thiazolyl group, which can significantly change its reactivity and applications.
The uniqueness of 4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-nitro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c25-21(17-6-10-19(11-7-17)24(26)27)23-18-8-12-20(13-9-18)30(28,29)22-15-14-16-4-2-1-3-5-16/h1-13,22H,14-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOLPAZSXSFJSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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